molecular formula C20H15N3O2S B2483435 5-phenyl-N-((2-phenylthiazol-4-yl)methyl)oxazole-2-carboxamide CAS No. 1798490-65-9

5-phenyl-N-((2-phenylthiazol-4-yl)methyl)oxazole-2-carboxamide

Cat. No.: B2483435
CAS No.: 1798490-65-9
M. Wt: 361.42
InChI Key: IYILVMDLPZHIQQ-UHFFFAOYSA-N
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Description

5-phenyl-N-((2-phenylthiazol-4-yl)methyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3O2S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

5-phenyl-N-((2-phenylthiazol-4-yl)methyl)oxazole-2-carboxamide is involved in various synthesis techniques. For instance, Kumar et al. (2012) discuss the efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, which is a related compound group. This process includes copper-catalyzed intramolecular cyclization and leads to the introduction of various functional groups into the oxazole products (Kumar et al., 2012).

Applications in Natural Product Synthesis

The compound is also relevant in synthesizing naturally occurring diaryloxazoles, such as texamine and uguenenazole. The process involves hydrolysis-decarboxylation of corresponding diaryloxazole-4-carboxylates, as reported by Kumar et al. (2012) (Kumar et al., 2012).

Photooxygenation Applications

Wasserman et al. (1981) describe using oxazoles, similar to the compound , as masked forms of activated carboxylic acids. They discuss the formation of triamides upon reaction with singlet oxygen, leading to the synthesis of macrolides including recifeiolide and curvularin (Wasserman et al., 1981).

Versatility in Synthesis

The versatility of related oxazoles in synthesis is highlighted by Misra et al. (2010), demonstrating how they can serve as templates for the synthesis of various substituted oxazoles. This involves nucleophilic ring-opening of oxazolone with diverse nucleophiles (Misra et al., 2010).

Mechanistic Aspects in Catalysis

The catalysis process involving oxazoles is discussed by Hashmi et al. (2004), where they synthesize 2,5-disubstituted oxazoles from propargylcarboxamides using gold catalysis. This highlights a methodological aspect of oxazole synthesis relevant to the compound (Hashmi et al., 2004).

Synthetic Routes for Biological Activities

Dikusar et al. (2019) explore synthetic approaches to substituted oxazolecarboxamides, relevant to the compound's chemical class. These methods are based on reactions with primary aromatic and aliphatic amines, leading to compounds with potential biological activities (Dikusar et al., 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key to its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole in various solvents could affect its distribution in the body and its interaction with biological targets . .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-18(19-22-12-17(25-19)14-7-3-1-4-8-14)21-11-16-13-26-20(23-16)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYILVMDLPZHIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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